D-Cellobiose-13C12
Beschreibung
Rationale for ¹³C-Labeled Carbohydrates as Research Probes in Systems Biology
Within the broad field of stable isotope applications, ¹³C-labeled carbohydrates, particularly glucose, are fundamental research probes in systems biology and metabolomics. creative-proteomics.combiorxiv.org Carbohydrates are central to cellular energy metabolism, and tracking the fate of their carbon atoms provides a direct window into the activity of key pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. creative-proteomics.com When cells are supplied with a carbohydrate uniformly labeled with ¹³C (e.g., U-¹³C-glucose), the heavy carbon atoms are incorporated into a multitude of downstream metabolites. creative-proteomics.combiorxiv.org Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect the specific labeling patterns in these metabolites, revealing the relative and absolute fluxes through interconnected metabolic pathways. creative-proteomics.comdiva-portal.org
This ¹³C-based metabolic flux analysis is a cornerstone of systems biology, enabling the precise quantification of the integrated response of metabolic networks to genetic or environmental perturbations. creative-proteomics.com For instance, researchers can determine how cancer cells reroute glucose metabolism to support rapid proliferation or how microorganisms adapt their metabolism to different carbon sources. nih.govbiorxiv.org The use of ¹³C-labeled carbohydrates also significantly enhances the sensitivity and resolution of NMR studies aimed at understanding the structure and dynamics of carbohydrate-protein interactions. diva-portal.orgacs.org The low natural abundance of ¹³C (about 1.1%) means that introducing uniformly ¹³C-labeled sugars dramatically boosts the NMR signal, allowing for detailed characterization of complex biological structures and interactions that would otherwise be difficult to observe. diva-portal.orgacs.org
Overview of D-Cellobiose-¹³C₁₂ as a Model Compound for Cellulose (B213188) Studies
Cellulose, a linear polysaccharide of β-(1→4) linked D-glucose units, is the most abundant biopolymer on Earth, forming the primary structural component of plant cell walls. pvamu.edu Due to its complex and insoluble nature, studying the chemical and enzymatic degradation of cellulose directly presents significant challenges. Therefore, D-cellobiose, the disaccharide repeating unit of cellulose, is widely used as a simpler, soluble model compound to investigate cellulose chemistry and breakdown. pvamu.eduresearchgate.net Research using cellobiose (B7769950) as a proxy provides fundamental insights into the mechanisms of cellulose modification, dissolution, and pyrolysis. researchgate.netresearchgate.netpvamu.edu
The introduction of a complete ¹³C isotopic label to create D-Cellobiose-¹³C₁₂ further enhances its utility as a research tool. D-Cellobiose-¹³C₁₂ allows for highly sensitive and specific tracking of the carbon atoms during chemical and enzymatic processes. In studies of cellulose pyrolysis, for example, selectively ¹³C-labeled cellobiose has been used with tandem mass spectrometry to elucidate the fragmentation pathways, revealing that several products originate exclusively from the reducing end of the molecule. nih.gov Furthermore, in structural studies using techniques like solid-state ¹³C NMR, the isotopic label provides clear and quantifiable signals that can be assigned to specific carbon atoms, helping to analyze the structure of cellulose and its derivatives and to quantify features like reducing chain ends. researchgate.netoup.com The use of fully labeled D-Cellobiose-¹³C₁₂ ensures that any detected products in a given reaction were synthesized de novo, providing unambiguous evidence in studies of polysaccharide synthesis and degradation. oup.com
Research Findings on Labeled Cellobiose
The table below summarizes key research findings from studies utilizing ¹³C-labeled cellobiose and its unlabeled counterpart as a model for cellulose.
| Research Area | Technique(s) Used | Key Findings |
| Fast Pyrolysis Mechanisms | Fast-Pyrolysis Probe, Tandem Mass Spectrometry | Using selectively ¹³C-labeled cellobiose, it was found that several initial pyrolysis products result entirely from the fragmentation of the reducing end, challenging previously proposed mechanisms. nih.gov |
| Structural Analysis | Solid-State ¹³C NMR | Distinct signals for reducing chain ends in α and β anomers can be quantitatively detected and unambiguously assigned in cellulose models like cellobiose and cellotetraose. researchgate.net |
| Enzymatic Product Synthesis | ¹³C-NMR Spectroscopy | The use of ¹³C-enriched substrates like UDP-D-[U-¹³C]glucose allows for sensitive detection and structural analysis of small amounts of synthesized polysaccharides, confirming de novo synthesis. oup.com |
| Cellulose-Ion Interactions | ¹³C NMR, FT-IR, Thermogravimetric Analysis | The interaction of salts with D-cellobiose can be evaluated by measuring the chemical shift changes (Δδ) of the disaccharide's carbon atoms, indicating which parts of the molecule are interacting with the ions. researchgate.netpvamu.edu |
Eigenschaften
Molekularformel |
¹³C₁₂H₂₂O₁₁ |
|---|---|
Molekulargewicht |
354.2 |
Synonyme |
4-O-beta-D-[13C6]glucopyranosyl-D-[UL-13C6]glucose |
Herkunft des Produkts |
United States |
Synthesis and Isotopic Incorporation Strategies for D Cellobiose 13c12
Chemical Synthesis Pathways and Methodologies for Per-13C-Labeling
Chemical synthesis offers a precise, bottom-up approach to constructing D-Cellobiose-13C12, allowing for rigorous control over the molecular structure. This pathway is essential for producing labeled compounds with very high isotopic enrichment.
The primary and most crucial precursor for the chemical synthesis of this compound is uniformly labeled D-Glucose-13C6. This enriched monosaccharide is commercially available and serves as the fundamental building block for both glucose units in the final cellobiose (B7769950) molecule. researchgate.net The synthesis strategy is designed to preserve the isotopic label at all twelve carbon positions. A high-yielding synthetic route starting from D-Glucose-13C6 has been established to produce cellobiose derivatives with more than 99% 13C enrichment at each of the twelve pyranose carbon atoms. nih.gov This high level of enrichment is vital for NMR studies that rely on the detection of 13C-13C spin-spin couplings to elucidate molecular structures and hydrogen-bonding networks in cellulose (B213188) and related cellodextrins. researchgate.netnih.gov
The central challenge in the chemical synthesis of cellobiose is the stereoselective formation of the β(1→4) glycosidic bond. This requires a multi-step process involving the strategic use of protecting groups to ensure that only the desired hydroxyl groups participate in the reaction.
The synthesis typically involves:
Protection: Selective protection of the hydroxyl groups on the D-Glucose-13C6 precursor, leaving the C4-hydroxyl group of the glycosyl acceptor and the anomeric carbon (C1) of the glycosyl donor available for reaction. abo.fi
Glycosylation: The coupling of a protected glucose donor with a protected glucose acceptor. The choice of reaction conditions, including solvents and catalysts, is critical for controlling the stereoselectivity of this step. scispace.com Ether-type solvents like tetrahydrofuran can influence the reaction to favor the formation of the desired axial (β) glycosidic bond. scispace.com
Deprotection: Removal of the protecting groups to yield the final this compound.
To maximize the yield and ensure the correct stereochemistry, reaction conditions are first optimized using unlabeled materials before being applied to the expensive 13C-labeled precursors. nih.gov This optimization process is crucial for making the synthesis of these valuable labeled compounds feasible. The formation of the O-glycosidic linkage is generally achieved through the nucleophilic attack of a free hydroxyl group of a glycosyl donor at the anomeric carbon of a glycosyl acceptor that has a suitable leaving group. abo.fi Complete stereocontrol can be achieved by employing an SN2 reaction at an α-configured acceptor, which results in a complete inversion of the anomeric carbon's configuration to the desired β-conformation. abo.fi
Enzymatic Synthesis Approaches for this compound and Analogs
Enzymatic methods provide an alternative to chemical synthesis, often proceeding with high stereo- and regiospecificity under mild reaction conditions, which circumvents the need for complex protection and deprotection steps. nih.gov
One effective strategy for producing 13C-labeled cellobiose is through the biosynthesis of cellulose, followed by its controlled breakdown. diva-portal.org This approach leverages the natural metabolic pathways of cellulose-producing microorganisms.
The process involves:
Culturing: Microorganisms, such as the bacterium Acetobacter xylinum, are grown in a medium where the sole carbon source is D-Glucose-13C6. diva-portal.org The bacteria metabolize this labeled glucose and synthesize crystalline ¹³C-labeled bacterial cellulose.
Hydrolysis: The purified 13C-labeled cellulose is then subjected to enzymatic hydrolysis using specific cellulases, such as endoglucanases from the glycoside hydrolase (GH) family. diva-portal.org These enzymes cleave the β(1→4)-glucosidic linkages within the cellulose chains. diva-portal.org
Product Isolation: By carefully selecting the enzyme and controlling the reaction time, the hydrolysis can be optimized to yield cellooligosaccharides, with this compound being a primary product. For example, enzymes like PcCel45A have been shown to be effective in breaking down cellulose into smaller, soluble oligosaccharides. diva-portal.org
This biosynthetic route is a powerful method for generating not only this compound but also a range of other 13C-labeled cellooligosaccharides for research purposes. diva-portal.org
| Approach | Key Steps | Primary Precursor | Advantages | Reported Isotopic Enrichment |
|---|---|---|---|---|
| Chemical Synthesis | Protection, Glycosylation, Deprotection | D-Glucose-13C6 | High precision and control over structure | >99% researchgate.netnih.gov |
| Enzymatic (Biosynthesis/Hydrolysis) | Bacterial culture, Cellulose isolation, Enzymatic digestion | D-Glucose-13C6 | High stereo- and regiospecificity, milder conditions | ~97% diva-portal.org |
Direct enzymatic synthesis offers a more streamlined approach by using specific enzymes to directly assemble the disaccharide from labeled precursors. Glycosyltransferases are a class of enzymes that catalyze the formation of glycosidic bonds with high specificity, making them ideal for this purpose. nih.gov While the direct synthesis of this compound using a single enzyme from labeled glucose is challenging due to the need for activated sugar donors (e.g., UDP-glucose), enzyme cascades can be designed for such transformations. biorxiv.org
Another approach involves enzymes like cellobiose 2-epimerase, which can catalyze the interconversion of β-1,4-linked disaccharides. nih.gov While not directly used for synthesis from monosaccharides, such enzymes can be part of a broader enzymatic system for producing labeled oligosaccharide analogs. The primary advantage of enzymatic methods is their exquisite control over stereochemistry, eliminating the risk of forming undesired anomers. nih.gov
Isotopic Purity Assessment and Stereochemical Integrity
Confirming the successful synthesis of this compound requires rigorous analytical verification to ensure both the extent of isotopic labeling and the correct chemical structure.
Isotopic Purity Assessment: Mass spectrometry (MS) is the primary technique used to determine the level of 13C incorporation. By comparing the mass spectrum of the synthesized compound to its unlabeled counterpart, the isotopic enrichment can be precisely calculated. Mass spectrometric analysis of hydrolysis products from biosynthetically produced cellulose has confirmed 13C enrichment of approximately 97%, rendering the resulting oligosaccharides suitable for NMR-based studies. diva-portal.org Chemical synthesis methods have reported even higher enrichment levels, exceeding 99%. nih.gov
Stereochemical Integrity: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the stereochemical integrity of the final product. For this compound, 13C NMR is particularly powerful. The analysis confirms the presence of the β(1→4) glycosidic linkage and the correct 4C1 chair conformation of the glucopyranose rings. researchgate.net Advanced NMR techniques, such as Double Quantum (DQ) NMR, can be used on uniformly 13C-labeled compounds to identify direct chemical bonds between adjacent carbon atoms, providing unambiguous assignment of all 13C NMR signals and confirming the precise molecular architecture, including the crucial C1' and C4 carbons involved in the glycosidic bond. researchgate.net
| Analytical Technique | Parameter Assessed | Key Findings for this compound |
|---|---|---|
| Mass Spectrometry (MS) | Isotopic Enrichment / Purity | Confirms high percentage of 13C incorporation (~97% to >99%). nih.govdiva-portal.org |
| Nuclear Magnetic Resonance (NMR) | Stereochemical Integrity, Covalent Structure | Verifies the β(1→4) linkage and correct conformation of glucose units. researchgate.net |
Advanced Analytical Methodologies for D Cellobiose 13c12 Detection and Quantification
Mass Spectrometry (MS) Applications for D-Cellobiose-13C12 and its Metabolic Products.
Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Isotopic Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of stable isotopes, such as ¹³C and ¹²C, with extremely high precision. ethz.ch The results are typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (VPDB). ethz.cheuropa.eu IRMS can be applied in two main modes: bulk analysis and compound-specific isotope analysis (CSIA).
Bulk Isotopic Analysis involves analyzing the entire sample to determine its average isotopic composition. This is often achieved by coupling an elemental analyzer (EA) to the IRMS (EA-IRMS). csic.esfmach.it The sample is combusted, converting all organic carbon into CO₂ gas, which is then introduced into the mass spectrometer. ethz.chfmach.it This approach provides a general isotopic signature of the sample material.
Compound-Specific Isotope Analysis (CSIA) provides a more detailed understanding by measuring the isotopic ratio of individual compounds within a mixture. mdpi.com This requires a separation step, typically chromatography, prior to isotopic analysis. For non-volatile, polar molecules like D-Cellobiose-¹³C12, High-Performance Liquid Chromatography (HPLC) is coupled with IRMS (LC-IRMS). economie.gouv.frresearchgate.net In an LC-IRMS system, the compounds separated by the HPLC column are chemically oxidized to CO₂, and the resulting gas is transferred to the IRMS for isotopic measurement. fmach.iteconomie.gouv.fr
CSIA is particularly valuable in food authenticity studies, where it can be used to detect the adulteration of products like honey or wine with sugars from different botanical origins (C3 vs. C4 plants). nih.govnih.govresearchgate.net Sugars derived from C3 plants (e.g., sugar beet, rice) have different δ¹³C values than those from C4 plants (e.g., corn, sugarcane). europa.eunih.gov By measuring the specific δ¹³C values of fructose, glucose, and sucrose, analysts can detect undeclared sugar addition. mdpi.comnih.gov The analysis of D-Cellobiose-¹³C12 and its breakdown products in complex matrices would follow similar principles, allowing for precise tracking of the ¹³C label.
| Pyrolysis Compound | Plant Type | Mean δ¹³C Value (‰) ± SD |
|---|---|---|
| Furfural | C3 (Sugar Beet) | -24.65 ± 0.89 |
| C4 (Sugarcane) | -14.35 ± 0.89 | |
| 5-Hydroxymethylfurfural (HMF) | C3 (Sugar Beet) | -22.07 ± 0.41 |
| C4 (Sugarcane) | -11.22 ± 0.54 | |
| Levoglucosan | C3 (Sugar Beet) | -21.74 ± 0.17 |
| C4 (Sugarcane) | -11.44 ± 1.26 |
Pyrolysis-Mass Spectrometry for Degradation Mechanism Studies
Pyrolysis-Mass Spectrometry (Py-MS) is an analytical technique used to study the thermal decomposition of complex organic materials. It involves heating the sample to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments that are then immediately analyzed by a mass spectrometer. When coupled with gas chromatography (Py-GC/MS), the individual pyrolysis products can be separated and identified. nih.gov
This methodology is exceptionally useful for studying the degradation of polysaccharides like cellulose (B213188), for which cellobiose (B7769950) is a fundamental repeating unit. nih.govumass.edu Using D-Cellobiose-¹³C12 in such studies offers a significant advantage for elucidating reaction mechanisms. By selectively labeling specific carbon atoms, researchers can trace their path during pyrolysis and determine which parts of the original molecule contribute to the formation of specific products. nih.gov
A study utilizing a fast-pyrolysis probe combined with a tandem mass spectrometer on selectively ¹³C-labeled cellobiose molecules demonstrated that several pyrolysis products originate exclusively from the fragmentation of the reducing end of the disaccharide. nih.gov This finding provides critical insights into the initial steps of cellulose pyrolysis, challenging some previously proposed mechanisms. nih.gov Key products from the pyrolysis of cellulose and related oligosaccharides include anhydrosugars, furans, and other small molecules. nih.govnih.gov
| Product Class | Key Compounds | Significance |
|---|---|---|
| Carbohydrates/Anhydrosugars | Levoglucosan, Cellobiosan | Major products, indicate depolymerization pathways. nih.govumass.edu |
| Furans | Furfural, 5-Hydroxymethylfurfural (HMF) | Formed from the degradation of sugar units. nih.gov |
| Aldehydes | Glycolaldehyde | Suggests elimination from the reducing end of oligosaccharides. nih.gov |
| Ketones | Acetol, Cyclopentanones | Result from secondary decomposition reactions. csic.es |
Chromatographic Separations Coupled with Isotopic Detection
The coupling of chromatographic separation techniques with isotopic detection methods is paramount for the analysis of ¹³C-labeled compounds like D-Cellobiose-¹³C12 in complex mixtures. This combination allows for both the separation of the target analyte from other components and the precise measurement of its isotopic composition or the distribution of its isotopologues.
As mentioned previously, HPLC coupled to IRMS (LC-IRMS) is a cornerstone technique for compound-specific isotope analysis of non-volatile compounds. economie.gouv.frnih.gov It enables the determination of δ¹³C values for individual sugars in a mixture, which is crucial for authenticity testing and metabolic studies. mdpi.comnih.gov The accuracy of this method has been validated through interlaboratory comparisons, demonstrating its fitness for purpose in applications like detecting sugar adulteration in honey. nih.gov
Another powerful approach is the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govnih.gov This technique can simultaneously quantify sugar metabolites and determine their mass isotopologue distribution (MID). nih.gov The MID provides detailed information on the number and position of ¹³C atoms within a molecule, which is invaluable for metabolic flux analysis. nih.gov Research has demonstrated that LC-HRMS methods can achieve good linearity (R² > 0.99) and low detection limits for various sugar metabolites, making them highly suitable for quantitative studies involving ¹³C-labeled tracers. nih.gov For more volatile compounds, or those that can be made volatile through derivatization, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is used. ucdavis.edunih.gov However, this method can be complicated by kinetic isotope effects during derivatization, which may require specific corrections to ensure accuracy. nih.gov
| Technique | Principle | Information Obtained | Typical Application | Reference |
|---|---|---|---|---|
| LC-IRMS | HPLC separation followed by oxidation of analyte to CO₂ and measurement of ¹³C/¹²C ratio. | Compound-specific δ¹³C values. | Food authenticity (e.g., honey, wine), source tracking. | economie.gouv.frresearchgate.netnih.gov |
| LC-HRMS | HPLC or UHPLC separation followed by high-resolution mass analysis of the intact molecule and its fragments. | Mass Isotopologue Distribution (MID), quantification of labeled metabolites. | Metabolic flux analysis, quantitative metabolomics. | nih.govnih.govfrontiersin.org |
| GC-C-IRMS | GC separation of derivatized analytes, followed by combustion to CO₂ and ¹³C/¹²C ratio measurement. | Compound-specific δ¹³C values for volatile/derivatized compounds. | Analysis of fatty acids, amino acids, and derivatized sugars. | ucdavis.edunih.gov |
Applications in Metabolic Flux Analysis and Pathway Elucidation
Tracing Carbon Flow in Microbial Metabolism of D-Cellobiose-13C12
The use of this compound is particularly valuable in microbiology for tracing the fate of carbon derived from cellulose (B213188), a major component of plant biomass. nih.govnih.gov By providing this labeled substrate, scientists can monitor its uptake and subsequent conversion into various metabolic end-products. youtube.comnih.gov
Cellulolytic microorganisms, such as those from the genus Clostridium, are essential for breaking down cellulose in natural environments. nih.govnih.gov The primary product of this breakdown is often cellobiose (B7769950), which is then transported into the cell for further metabolism. nih.govresearchgate.net Studies on organisms like Clostridium cellulolyticum and Ruminiclostridium thermocellum have shown that cellobiose is catabolized through pathways that produce key metabolites like acetate, ethanol (B145695), H₂, and CO₂. nih.govfrontiersin.org
Table 1: Key Enzymes in Cellobiose Catabolism by Cellulolytic Microbes
| Enzyme | Organism Example | Reaction | Significance |
|---|---|---|---|
| Cellobiose Phosphorylase | Clostridium thermocellum, Ruminiclostridium cellulolyticum | Cellobiose + Pi → Glucose-1-Phosphate + Glucose | Energetically favorable pathway, saves one ATP compared to hydrolysis followed by phosphorylation. nih.govresearchgate.netnih.gov |
| β-Glucosidase | Caldicellulosiruptor bescii, Ruminiclostridium thermocellum | Cellobiose + H₂O → 2 Glucose | Hydrolytic cleavage; accumulation of cellobiose can inhibit cellulase (B1617823) activity. frontiersin.orgnih.gov |
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of all intracellular reactions in the central metabolism of a microorganism. nih.govcortecnet.com The method involves culturing cells on a ¹³C-labeled substrate, such as this compound, and then measuring the isotopic labeling patterns in key metabolites, particularly protein-derived amino acids, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.govnih.gov
The core principle of ¹³C-MFA is that the distribution of ¹³C atoms in the products of a metabolic network is a direct function of the fluxes through the contributing pathways. youtube.com For example, the labeling pattern of pyruvate (B1213749) derived from ¹³C-labeled glucose will differ depending on whether it was formed via the Embden-Meyerhof-Parnas (glycolysis) or the Pentose (B10789219) Phosphate (B84403) (PP) pathway. youtube.comyoutube.com By providing this compound, which is broken down into glucose units, researchers can precisely track how carbon flows through these intersecting pathways. youtube.com Computational models are then used to calculate the flux values that best explain the experimentally measured isotope distributions. nih.govnih.gov This approach provides a detailed, quantitative map of cellular metabolism, which is essential for metabolic engineering and understanding microbial physiology. cortecnet.comnih.gov
Table 2: Principles of ¹³C-MFA using this compound
| Step | Description | Key Information Gained |
|---|---|---|
| 1. Labeling Experiment | Microorganisms are grown on a medium where this compound is the primary carbon source. | The ¹³C label is incorporated throughout the metabolic network. nih.gov |
| 2. Isotope Measurement | After growth, metabolites (e.g., amino acids from hydrolyzed protein) are extracted and their mass isotopomer distributions (MIDs) are measured by MS. | Provides experimental data on the distribution of ¹³C atoms in metabolic end-products. youtube.comnih.gov |
| 3. Computational Modeling | A metabolic model with known atom transitions is used. Algorithms calculate the intracellular fluxes that would theoretically produce the experimentally observed MIDs. | A quantitative map of reaction rates (fluxes) across the central metabolism. cortecnet.comnih.gov |
In natural and industrial environments, cellulose degradation is often performed by complex microbial communities rather than single species. nih.govnih.gov Stable Isotope Probing (SIP) is a technique used to identify which microorganisms within a community are actively consuming a specific substrate. microbe.com The method involves supplying a ¹³C-labeled substrate, in this case this compound, to a mixed microbial community. nih.govmicrobe.com
Microbes that actively metabolize the this compound will incorporate the heavy ¹³C isotope into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). microbe.com These labeled biomolecules can then be separated from the unlabeled biomolecules of the inactive microbes based on their higher density (e.g., through density gradient ultracentrifugation). Subsequent sequencing of the labeled DNA or RNA reveals the identity of the organisms that consumed the cellobiose. frontiersin.org This approach directly links metabolic function to microbial identity, providing critical insights into the roles of different species in processes like lignocellulose decomposition and the dynamics of community structure over time. nih.govresearchgate.net
Enzymatic Hydrolysis and Transglycosylation Mechanisms Probed by this compound
This compound is also an invaluable tool for studying the enzymes responsible for its breakdown, providing detailed information on their mechanisms, activity, and specificity. nih.govacs.org
Glycoside hydrolases (GHs) are a broad class of enzymes that cleave the glycosidic bonds in carbohydrates. mdpi.com Cellulases, the enzymes that break down cellulose, are a key type of GH and often produce cellobiose as a primary product. mdpi.com The subsequent hydrolysis of cellobiose into glucose is typically carried out by β-glucosidases or cellobiose phosphorylases. nih.govresearchgate.net
Using this compound as a substrate allows for precise monitoring of GH activity. nih.gov By tracking the appearance of labeled glucose or other labeled products over time using mass spectrometry, researchers can quantify enzyme kinetics with high sensitivity. nih.govacs.org Furthermore, this labeled substrate can be used to investigate substrate specificity. For example, by presenting an enzyme with a mixture of labeled cellobiose and other unlabeled sugars, one can determine its preference by analyzing which substrates are consumed and at what rates. This is crucial for understanding the function of diverse GH families, such as GH8 and GH48, which are vital in natural cellulose degradation systems. mdpi.comnih.gov The accumulation of cellobiose is known to inhibit many cellulases, and studying this inhibition mechanism is facilitated by using labeled cellobiose to track its binding to the enzyme. researchgate.netnih.gov
Table 3: Selected Glycoside Hydrolase (GH) Families Acting on Cellulose/Cellobiose
| GH Family | Typical Activity | Role in Cellulose Degradation | Example Organism |
|---|---|---|---|
| GH5, GH9 | Endoglucanase | Randomly cleaves internal bonds in the cellulose chain. mdpi.commdpi.com | Clostridium thermocellum nih.gov |
| GH7, GH48 | Exoglucanase (Cellobiohydrolase) | Processively cleaves cellobiose units from the ends of cellulose chains. mdpi.com | Trichoderma reesei (GH7), Clostridium thermocellum (GH48) mdpi.com |
| GH1, GH3 | β-Glucosidase | Hydrolyzes cellobiose and short cellodextrins to glucose. frontiersin.orgmdpi.com | Aspergillus niger (GH3), Caldicellulosiruptor bescii (GH1) nih.gov |
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. nih.govbath.ac.uk When a ¹²C atom involved in bond-breaking during the rate-limiting step of a reaction is replaced by a ¹³C atom, the reaction often proceeds slightly slower due to the higher mass of ¹³C. nih.gov The magnitude of this KIE provides detailed information about the transition state of the reaction. bath.ac.uk
In the context of glycosidic bond cleavage, comparing the rate of hydrolysis of this compound with that of unlabeled cellobiose can reveal mechanistic details of the glycoside hydrolase catalyzing the reaction. nih.govrsc.org A significant KIE suggests that the cleavage of the C-O glycosidic bond is part of the rate-determining step. rsc.org The value of the KIE can help distinguish between different mechanistic proposals, such as Sₙ1-like mechanisms involving an oxocarbenium ion intermediate or Sₙ2-like mechanisms with a more tightly associated transition state. nih.gov These studies are fundamental to understanding how these enzymes achieve their catalytic power and for the rational design of enzyme inhibitors or improved biocatalysts. bath.ac.uk
Plant Metabolism and Carbon Partitioning using this compound.
Cellulose Biosynthesis and Cell Wall Turnover Studies
Cellulose is synthesized at the plasma membrane by large protein complexes called cellulose synthase complexes, often visualized as rosettes. nih.govresearchgate.net These enzymes polymerize glucose units into long glucan chains, which then assemble into crystalline microfibrils that form the structural framework of the cell wall. nih.gov The regulation of carbon partitioning towards cellulose synthesis is crucial for plant development. nih.gov
While the direct precursor for cellulose synthesis in plants is UDP-glucose, not cellobiose, studying the breakdown and potential recycling of cellulose is critical for understanding cell wall dynamics. nih.gov Cell wall turnover is a continuous process of degradation and remodeling that occurs during cell growth, differentiation, and in response to environmental stresses.
The use of D-Cellobiose-¹³C₁₂ offers a potential method to probe these turnover dynamics. Cellobiose is the primary repeating unit of cellulose and is released during its enzymatic breakdown. By supplying D-Cellobiose-¹³C₁₂ to plant tissues or cell cultures, researchers could investigate several key questions:
Re-incorporation and Recycling: Can exogenous cellobiose be taken up by plant cells and its carbon re-incorporated into newly synthesized polymers? Tracing the ¹³C label from D-Cellobiose-¹³C₁₂ into cell wall components would provide direct evidence for such recycling pathways.
Metabolic Fate of Breakdown Products: If not recycled into the wall, where does the carbon from cellulose breakdown go? By tracking the ¹³C label, one could determine if it is shunted into primary metabolism for energy, used to synthesize other compounds, or transported to other parts of the plant.
Research on producing ¹³C-labeled cellooligosaccharides (which includes cellobiose) has been developed for studying the action of biomass-degrading enzymes. diva-portal.org This involves growing bacteria that produce cellulose on a ¹³C-glucose medium and then breaking down the labeled cellulose enzymatically. diva-portal.org This demonstrates the feasibility of producing the necessary labeled substrates for plant studies. The table below summarizes key findings related to cellobiose perception and carbon partitioning for cell wall synthesis, providing context for the potential application of D-Cellobiose-¹³C₁₂.
| Research Area | Key Finding | Organism/System | Implication for D-Cellobiose-¹³C₁₂ Studies |
|---|---|---|---|
| Cellobiose as a Signal | Cellobiose, a product of cellulose breakdown, acts as a Damage-Associated Molecular Pattern (DAMP), triggering defense gene expression. nih.gov | Arabidopsis thaliana | Could be used to trace the metabolic response of plant cells specifically to this danger signal. |
| Carbon Partitioning | Fructokinases are crucial for carbon partitioning towards cellulose synthesis; reduced activity leads to thinner cell walls. nih.gov | Aspen, Apple, Tomato | Could help differentiate the metabolic fate of cellulose-derived carbon versus sucrose-derived carbon. |
| Cellulose Synthesis | Distinct isoforms of the Cellulose Synthase (CESA) protein are responsible for synthesis in primary and secondary cell walls. researchgate.net | Arabidopsis thaliana | Could be used in mutant lines to see how impaired turnover affects the metabolic routing of cellobiose carbon. |
Carbon Cycling in Plant-Microbe Interactions
The rhizosphere—the soil region directly influenced by plant roots—is a hotspot of microbial activity. Plants release a significant portion of their photosynthetically fixed carbon into the rhizosphere through root exudates, influencing the microbial community. nih.gov In turn, these microbes play vital roles in nutrient cycling and plant health. Understanding the flow of carbon in this complex relationship is essential.
Isotope labeling has been instrumental in tracing this carbon flow. Field experiments using ¹³CO₂ pulse labeling of crops or incorporating ¹³C-enriched plant material have shown how carbon is transferred from the plant to different groups of soil microbes and fauna. nih.govresearchgate.net For example, a study on transgenic and non-transgenic rice using ¹³C pulse-chase labeling found no significant difference in the distribution of photosynthate carbon to rhizosphere microorganisms, suggesting the genetic modification had no adverse effect on this fundamental process. nih.govresearchgate.net
D-Cellobiose-¹³C₁₂ provides a unique tool for dissecting specific aspects of these interactions. Cellulose is a major carbon source in soil, originating from decaying plant matter. Many soil microbes possess cellulases, enzymes that break down cellulose into smaller sugars like cellobiose, which they can then metabolize.
Furthermore, recent discoveries have shown that cellobiose is not just a food source but also a signaling molecule. In plants, it is recognized as a Damage-Associated Molecular Pattern (DAMP), indicating cell wall damage and triggering defense responses. nih.gov This suggests a dual role for cellobiose at the plant-microbe interface: a nutrient for microbes and a danger signal for the plant.
Using D-Cellobiose-¹³C₁₂ in co-culture experiments with plants and microbes could elucidate:
Microbial Uptake and Metabolism: Tracing the ¹³C label can quantify the rate at which specific rhizosphere microbes consume cellobiose. This could help identify key cellulolytic species in a microbial community.
Carbon Competition: It could be used to study the competition for cellulose-derived carbon between different microbial species or between microbes and the plant's potential recycling pathways.
Signaling and Response: By tracking the metabolic response of both the plant and the microbe to labeled cellobiose, researchers could untangle the metabolic consequences of the cellobiose-triggered signaling cascade from its role as a simple carbon source.
The table below summarizes findings from studies that used ¹³C labeling to investigate carbon cycling in plant-microbe systems.
| Study Focus | Labeling Method | Key Finding | Relevance to D-Cellobiose-¹³C₁₂ |
|---|---|---|---|
| Carbon partitioning in rice rhizosphere | ¹³CO₂ pulse-chase labeling | No significant difference in ¹³C distribution to rhizosphere microbes between transgenic (Bt) and non-transgenic rice was detected. nih.govresearchgate.net | Provides a baseline methodology for tracing plant-derived carbon to microbes. |
| Carbon routes into soil food webs | ¹³C-enriched green manure and ¹³CO₂ pulse labeling of leek | Showed that different microbial groups specialize in utilizing carbon from either decomposing organic matter or living root exudates. researchgate.net | D-Cellobiose-¹³C₁₂ could specifically trace the pathway of cellulose-derived carbon into the food web. |
| Cellobiose as a plant defense elicitor | (Unlabeled) Cellobiose treatment | Cellobiose triggers defense gene expression and synergizes with microbe-derived elicitors, acting as a DAMP. nih.gov | Labeling could track the metabolic fate of this specific DAMP in both the plant and associated microbes. |
Interactions with Biomaterials and Environmental Systems
D-Cellobiose-13C12 as a Probe for Cellulose (B213188) Degradation Mechanisms in Environmental Matrices
This compound is an invaluable tracer for investigating the breakdown of cellulose in complex environmental matrices such as soil, sediment, and compost. As cellobiose (B7769950) is the primary repeating unit of cellulose and a key intermediate in its enzymatic hydrolysis, introducing its ¹³C-labeled form allows for the precise tracking of carbon flow through microbial food webs.
The core technique leveraging this labeled compound is Stable Isotope Probing (SIP). researchgate.net In a typical SIP study, an environmental sample is amended with this compound. Microorganisms that actively consume the cellobiose will incorporate the ¹³C into their cellular components, such as DNA, RNA, and phospholipid fatty acids (PLFAs). microbe.com By separating and analyzing these ¹³C-enriched biomarkers, scientists can identify the specific microbial species responsible for cellulose degradation in situ. researchgate.netnih.govnih.gov This approach bypasses the need for traditional cultivation methods, which often fail to represent the true diversity and function of microbial communities. researchgate.net
Research using ¹³C-labeled glucose, the monosaccharide unit of cellobiose, has demonstrated that distinct microbial groups can be responsible for the initial breakdown of simple sugars in the soil. researchgate.net For instance, studies have shown that Gram-positive bacteria are often the primary consumers of glucose added to the soil. researchgate.net By extension, this compound can be used to identify the key cellulolytic players that cleave cellulose into cellobiose and then subsequently metabolize it.
The process involves the following steps:
Introduction of this compound into the environmental matrix.
Incubation to allow for microbial uptake and metabolism.
Extraction of key biomarkers like DNA, RNA, or PLFAs.
Separation of ¹³C-labeled (heavy) biomarkers from unlabeled (¹²C) ones using techniques like density-gradient ultracentrifugation. researchgate.netnih.gov
Analysis of the labeled biomarkers to identify the active microorganisms.
This methodology provides critical insights into the functional roles of different microbes in cellulose turnover, revealing which organisms are the most active degraders under various environmental conditions.
Carbon Cycling and Turnover Rates in Soil and Aquatic Ecosystems
Understanding the rate at which carbon is processed and cycled through ecosystems is fundamental to climate science and environmental management. This compound offers a direct way to measure the turnover rates of cellulose-derived carbon in both terrestrial and aquatic environments.
When this compound is introduced into a soil or aquatic system, the rate of its conversion into ¹³CO₂ provides a real-time measure of microbial respiration and the speed of carbon mineralization. nih.govnih.gov This data is crucial for modeling carbon fluxes and understanding how environmental factors like temperature, moisture, and nutrient availability affect the rate of decomposition.
Studies using ¹³C-labeled substrates have revealed the dynamic nature of carbon flow within microbial communities. For example, initial consumers of the labeled substrate can be rapidly succeeded by secondary consumers that feed on the byproducts or the biomass of the primary feeders. researchgate.net Tracing the movement of the ¹³C label from this compound through different microbial groups and into soil organic matter provides a detailed picture of carbon allocation and stabilization in the environment.
Table 1: Microbial Groups Involved in the Metabolism of Labeled Substrates in Soil This table, based on findings from studies using ¹³C-labeled substrates like glucose, illustrates the types of microorganisms that can be identified as active consumers. nih.govnih.gov
| Substrate | Active Microbial Genera Identified |
| ¹³C-Glucose | Arthrobacter, Pseudomonas, Acinetobacter, Massilia, Flavobacterium, Pedobacter |
| ¹³C-Phenol | Pseudomonas, Pantoea, Acinetobacter, Enterobacter, Stenotrophomonas, Alcaligenes |
| ¹³C-Naphthalene | Pseudomonas, Acinetobacter, Variovorax |
| ¹³C-Caffeine | Acinetobacter, Enterobacter, Stenotrophomonas, Pantoea |
This table is illustrative of the types of data obtained through SIP studies with various ¹³C-labeled compounds. Similar studies with this compound would pinpoint the specific cellulolytic community.
Applications in Bioremediation and Biofuel Production Processes
In the context of industrial biotechnology, this compound is a valuable tool for optimizing processes related to bioremediation and biofuel production. fems-microbiology.org Many bioremediation strategies rely on microbial degradation of pollutants, a process that can be stimulated by the addition of a carbon source. By using this compound, researchers can trace the flow of carbon to ensure it is being utilized by the desired pollutant-degrading microorganisms.
In the production of cellulosic biofuels, a major challenge is the efficient conversion of plant biomass into fermentable sugars and then into fuels like ethanol (B145695). fems-microbiology.org Cellobiose is a key intermediate in this process, and its accumulation can inhibit the cellulase (B1617823) enzymes responsible for breaking down cellulose. mdpi.com
By using this compound as a substrate in laboratory-scale fermentations, researchers can:
Trace metabolic pathways: Follow the ¹³C label as it is converted into ethanol or other products, allowing for the quantification of metabolic fluxes and the identification of bottlenecks in the fermentation process. researchgate.net
Identify efficient microbial strains: Screen for and engineer microorganisms that are highly efficient at metabolizing cellobiose, even in the presence of inhibitory compounds. fems-microbiology.org
Optimize enzyme cocktails: Understand the dynamics of cellulose degradation by tracking the appearance of ¹³C-labeled cellobiose and its subsequent conversion, which can help in designing more effective enzyme mixtures. diva-portal.org
Table 2: Research Applications of ¹³C-Labeled Carbohydrates in Bioprocessing This table summarizes how ¹³C-labeled substrates, including cellobiose and its components, are applied in research relevant to biofuel production.
| Research Area | Application of ¹³C-Labeled Substrate | Insights Gained |
| Metabolic Engineering | Tracing the conversion of ¹³C-glucose or ¹³C-cellobiose to ethanol. mdpi.comresearchgate.net | Identification of rate-limiting steps and optimization of metabolic pathways for higher fuel yields. |
| Enzyme Development | Production of ¹³C-labeled cellooligosaccharides for structural studies (e.g., NMR). diva-portal.org | Understanding enzyme-substrate interactions to engineer more efficient cellulases. |
| Consolidated Bioprocessing | Co-fermentation of ¹³C-labeled xylose with cellobiose. | Elucidating the simultaneous utilization of different sugar types by cellulolytic microbes. |
| Process Optimization | Studying the effect of additives (e.g., ethanol) on ¹³C-glucose metabolism. researchgate.net | Determining how process conditions can be altered to enhance the efficiency of cellulose conversion. |
The use of this compound provides a level of detail that is unattainable with unlabeled substrates, facilitating the development of more efficient and cost-effective bioremediation and biofuel production technologies.
Computational Modeling and Theoretical Frameworks
Quantum Chemical Calculations for Isotopic Shifts and Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the effects of isotopic substitution on molecular properties and for elucidating reaction mechanisms. nih.gov The replacement of ¹²C with ¹³C in D-Cellobiose-13C12 introduces subtle changes in mass and vibrational frequencies, which manifest as measurable isotopic shifts in spectroscopic data and as kinetic isotope effects (KIEs) in chemical reactions.
Theoretical protocols are used to compute ¹³C NMR chemical shifts with high accuracy. nih.gov For carbohydrates like D-glucose, the constituent monomer of cellobiose (B7769950), the isotopic effects on proton (¹H) chemical shifts have been found to be strongly non-additive, highlighting the complexity of electronic interactions within the molecule. nih.gov The complete spectral analysis of fully ¹³C-labelled D-glucose, for instance, allows for the precise assignment of signals that would otherwise be ambiguous. nih.gov These calculations involve predicting the shielding constants for each nucleus and converting them to chemical shifts, which can then be compared with experimental data to validate the computational models. nih.gov
| Isotope Position | Effect Type | Typical Shift (ppb) | System Analogue |
|---|---|---|---|
| ¹³C at C-1 | One-bond (¹JCH) | -1.5 to -2.5 | Aliphatic Systems |
| ¹³C at C-1 | Two-bond (²JCCH) | -0.7 | Aliphatic Systems |
| ¹³C in ring | One-bond | Up to -4.4 | D-Glucose |
| ¹³C in ring | Two-bond | Up to -1.0 | D-Glucose |
Beyond spectroscopy, quantum calculations are crucial for understanding reaction pathways, such as the enzymatic hydrolysis of the glycosidic bond in cellobiose. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can be modeled to probe the transition state of a reaction. nih.gov For example, in studies of the pyruvate (B1213749) dehydrogenase enzyme complex, ¹³C KIEs were used to quantify modeling errors that arise from neglecting isotope effects. nih.gov The mathematical models for flux determination often overlook these effects, but theoretical calculations can quantify their influence, revealing that isotopic fractionation at key metabolic nodes can be significant. nih.gov
Molecular Dynamics Simulations of this compound Interactions with Enzymes and Solvents
Molecular dynamics (MD) simulations provide a dynamic, atomistic view of how this compound interacts with its biological environment, including enzymes and solvent molecules. frontiersin.org These simulations model the movement of atoms over time, governed by a force field that describes the interactions between them, offering insights that are often inaccessible through experimental techniques alone. mdpi.com
Enzyme Interactions: MD simulations are extensively used to study the binding of cellobiose and its parent polymer, cellulose (B213188), to the active sites of cellulolytic enzymes like β-glucosidases and cellulases. escholarship.org These simulations can identify key amino acid residues that form critical hydrogen bonds or van der Waals contacts with the substrate, stabilizing the enzyme-substrate complex. youtube.com For instance, simulations of the cellulose synthase subunit D (CesD) revealed the specific S-shaped pathways that cellulose chains follow and identified reversible changes in the glucose ring conformation during this process. nih.gov Such studies help to understand the structural dynamics and mechanisms that underpin enzyme specificity and catalytic efficiency. escholarship.org
| System | Key Finding | Significance | Reference |
|---|---|---|---|
| D-Glucopyranose in Water | Solvent significantly affects the motion and orientation of exocyclic groups. | Explains the influence of hydration on carbohydrate conformation. | nih.gov |
| Cellulose Synthase (CesD) with Cellulose | Revealed S-shaped pathways for the substrate and reversible changes to glucose ring conformation. | Provides insight into the mechanism of cellulose microfibril production. | nih.gov |
| Enzyme-Pyruvate Binding | Identified metastable binding intermediates and pivotal roles of specific residues (e.g., Arg140). | Illustrates how substrates are coordinated and guided into the active site. | youtube.com |
| D-psicose 3-epimerase on Graphene Oxide | Immobilization on a surface stabilizes the enzyme's active site at high temperatures. | Demonstrates how MD can rationalize the improved thermal stability of immobilized enzymes. | frontiersin.org |
Flux Balance Analysis (FBA) and Kinetic Modeling Integrating ¹³C Tracing Data
The use of this compound as a tracer is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. 13cflux.netnih.gov This experimental data is then integrated with computational frameworks like Flux Balance Analysis (FBA) and kinetic modeling to build comprehensive, predictive models of cellular metabolism. psu.edunih.gov
¹³C-MFA involves feeding cells a ¹³C-labeled substrate, such as this compound, and then measuring the resulting isotopic labeling patterns in intracellular metabolites using techniques like mass spectrometry (MS) or NMR. 13cflux.net This labeling pattern is a direct consequence of the metabolic pathways through which the carbon atoms have traveled, making it possible to infer the fluxes through the network. nih.gov
Flux Balance Analysis (FBA) is a constraint-based modeling approach that calculates the flow of metabolites through a biochemical network. nih.govnumberanalytics.com It relies on the stoichiometry of metabolic reactions and assumes a steady state, but it can predict a range of possible flux distributions. The experimental data from ¹³C-MFA provides crucial constraints that narrow down the possible solutions, allowing for the validation and refinement of the FBA model. nih.gov This synergy is powerful; FBA can predict metabolic responses, while ¹³C-MFA provides precise measurements of the actual metabolic state. nih.gov
Kinetic models go a step further by incorporating reaction rates and regulatory interactions, providing a dynamic description of metabolism. psu.edu The absolute flux values determined by ¹³C-MFA are essential for parameterizing these complex models. researchgate.net For example, in a study of Clostridium thermocellum converting cellobiose into biofuels, ¹³C-MFA was used to determine the intracellular flux distribution, which then served as the foundation for constructing a detailed kinetic model of the organism's core metabolism. psu.edu This integrated approach is vital for metabolic engineering, as it helps identify bottlenecks and predict the outcomes of genetic modifications aimed at increasing the production of desired compounds. 13cflux.net
| Framework | Role | Input | Output | Relationship to Others |
|---|---|---|---|---|
| ¹³C-MFA | Experimental quantification of intracellular fluxes. | This compound (labeled substrate), measured isotopomer distributions. | A map of absolute metabolic fluxes. | Provides essential data for constraining FBA and parameterizing kinetic models. nih.govresearchgate.net |
| FBA | Prediction of metabolic flux distributions under given constraints. | Stoichiometric network, objective function (e.g., growth), uptake/secretion rates. | An optimal flux distribution that satisfies constraints. | Predictions are validated and refined by ¹³C-MFA data. nih.gov |
| Kinetic Modeling | Dynamic simulation of metabolic pathways. | Enzyme kinetics, metabolite concentrations, and flux data from ¹³C-MFA. | Time-course predictions of metabolite concentrations and fluxes. | Uses flux maps from ¹³C-MFA for robust parameterization and validation. psu.edu |
Future Directions and Emerging Research Avenues
Integration of D-Cellobiose-13C12 Tracing with Multi-Omics Data (e.g., Metabolomics, Proteomics)
The future of biological systems analysis lies in the integration of multiple "omics" data sets to create a holistic view of cellular processes. nih.govacs.org Stable isotope tracing using compounds like this compound is a powerful technique for elucidating metabolic pathway activities. nih.gov When this compound is introduced to a biological system, it is hydrolyzed into 13C-glucose, which then enters central carbon metabolism. The journey of these 13C atoms can be tracked as they are incorporated into a multitude of downstream metabolites, a process central to metabolomics and 13C-Metabolic Flux Analysis (13C-MFA). youtube.commdpi.com This provides a dynamic readout of pathway utilization. nih.gov
The real power emerges when this metabolic flux data is integrated with other omics layers, such as proteomics and transcriptomics. nih.govmdpi.com For instance, by quantifying the proteome, researchers can correlate changes in the abundance of specific metabolic enzymes with the observed metabolic fluxes determined through this compound tracing. A change in the flow of carbons through the pentose (B10789219) phosphate (B84403) pathway, for example, could be linked to the upregulation of enzymes like glucose-6-phosphate dehydrogenase, providing a multi-layered, causal understanding of metabolic regulation. frontiersin.org This integrated approach is crucial for deciphering complex biological systems, from microbial communities to the study of metabolic diseases. mdpi.comnih.gov
The workflow for such an integrated study involves introducing the 13C tracer, followed by parallel sample collection for metabolomic and proteomic analysis. nih.gov Mass spectrometry is a key technology for both, capable of measuring the mass shifts in metabolites due to 13C incorporation and quantifying protein abundance. mdpi.comnih.gov The challenge and future focus lie in developing advanced computational and statistical tools to effectively integrate these large, heterogeneous datasets. nih.govmdpi.com
Interactive Table 1: Illustrative Example of Multi-Omics Data Integration using this compound Tracing
| Metabolic Observation (Metabolomics) | Isotopic Labeling Result from this compound | Correlated Protein Finding (Proteomics) | Integrated Biological Insight |
| Increased Lactate Secretion | High 13C-enrichment in Lactate | Increased abundance of Lactate Dehydrogenase (LDH) | Upregulation of anaerobic glycolysis. |
| Enhanced Nucleotide Synthesis | Significant 13C incorporation into Ribose-5-Phosphate | Increased expression of enzymes in the Pentose Phosphate Pathway (PPP) | Shunting of glucose toward anabolic pathways to support proliferation. |
| Altered TCA Cycle Intermediates | Reduced 13C labeling in Citrate and downstream metabolites | Decreased levels of Pyruvate (B1213749) Dehydrogenase Complex (PDC) subunits | A bottleneck at the entry point into the TCA cycle, redirecting carbon to other pathways. frontiersin.org |
| Increased Glycan Synthesis | 13C detected in membrane monosaccharides like Neu5Ac | Upregulation of sialyltransferases | Enhanced glucose flux is committed to cell-surface glycan production, potentially altering cell signaling. biorxiv.orgbiorxiv.org |
Development of Novel Biosensors Leveraging Isotopic Signatures for Carbohydrate Metabolism
Current biosensors for carbohydrate metabolism typically measure the concentration of a specific molecule, such as glucose, without distinguishing its isotopic composition. youtube.com A significant future research direction is the development of novel biosensors capable of specifically detecting and quantifying 13C-labeled metabolites in real-time. Such technology would revolutionize metabolic research by enabling continuous monitoring of isotopic enrichment, providing unprecedented temporal resolution of metabolic dynamics.
The principle behind these future biosensors would be their ability to differentiate between molecules based on the subtle mass difference imparted by the 13C isotope. While challenging, several concepts could be explored:
Nanomechanical Resonators: These devices are sensitive to minute changes in mass. A biosensor could be functionalized with a biorecognition element (e.g., an enzyme like glucose oxidase) that binds glucose. The resonant frequency of the device would shift differently depending on whether it binds 12C-glucose or the slightly heavier 13C-glucose, allowing for isotopic differentiation.
Enzyme-Based Electrochemical Sensors with Isotopic Sensitivity: While difficult, it may be possible to engineer or discover enzymes that exhibit a measurable kinetic isotope effect—a difference in reaction rate between the 12C and 13C-labeled substrate. This difference could be transduced into a distinct electrochemical signal.
Fluorescence-Based Sensors: Carbon-based nanomaterials, such as carbon dots, are increasingly used in fluorescent biosensors. nih.gov Future research could focus on developing systems where the binding of a 13C-labeled metabolite to a functionalized nanostructure induces a unique and detectable change in fluorescence properties compared to its unlabeled counterpart.
A related and more mature technology that functions as a form of "biosensing" is hyperpolarized 13C NMR spectroscopy, which can detect the metabolic conversion of a hyperpolarized 13C-labeled substrate (like pyruvate) into products (like lactate) in living cells or organisms in real-time. nih.gov This provides a dynamic view of metabolic activity, and advancing this technology to be more accessible and applicable to a wider range of 13C-labeled substrates is a key goal.
Interactive Table 2: Comparison of Current and Future Biosensor Technologies for Carbohydrate Metabolism
| Feature | Current-Generation Biosensors (e.g., Glucose Meters) | Future Isotope-Specific Biosensors (Conceptual) |
| Detection Principle | Typically electrochemical (oxidation of glucose by an enzyme). youtube.com | Nanomechanical resonance, kinetic isotope effects, or specific optical responses. |
| Analyte Detected | Total concentration of a metabolite (e.g., glucose). | Concentration of both 12C and 13C isotopologues of a metabolite. |
| Key Output | Single data point (e.g., mg/dL of glucose). | Isotopic enrichment ratio (e.g., 13C/12C) and concentration over time. |
| Primary Application | Clinical monitoring, basic research on metabolite levels. | Dynamic metabolic flux analysis, real-time tracking of substrate fate. |
| Enabling Materials | Screen-printed carbon electrodes, enzymes (e.g., Glucose Oxidase). youtube.com | Carbon nanotubes, nanoscale resonators, engineered biorecognition molecules, fluorescent nanomaterials. nih.gov |
Advanced Imaging Techniques Utilizing 13C Labeling in Biological Systems (non-human)
Visualizing metabolism as it happens within the complex architecture of tissues is a major goal in biology. This compound and other 13C-labeled compounds are instrumental in driving the development of advanced imaging techniques that provide spatial and temporal information about metabolic processes in non-human biological systems.
Mass Spectrometry Imaging (MSI): This powerful technique allows for the label-free mapping of hundreds of molecules directly from a thin section of tissue. When combined with 13C tracing, MSI can visualize the spatial distribution of newly synthesized, 13C-labeled metabolites. For example, researchers have used MSI to track the incorporation of 13C from labeled glucose into specific phospholipids (B1166683) within developing plant embryos, revealing in-situ metabolic activity in different anatomical regions of the seed. acs.org This approach could be used with this compound to map carbohydrate utilization and storage in various plant or animal tissues.
Nuclear Magnetic Resonance (NMR) Spectroscopy and Imaging: High-resolution 13C-NMR can identify the exact position of 13C atoms within a molecule, providing detailed insights into which metabolic pathways were active. nih.gov This has been applied in non-human models, such as mouse models of neurodegenerative diseases, to trace the metabolism of 13C-labeled substrates in the brain and identify metabolic dysfunctions in specific cell types. [11 from previous search]
Hyperpolarized 13C Magnetic Resonance Imaging (MRI): This emerging technology dramatically enhances the NMR signal of a 13C-labeled molecule by over 10,000-fold. This massive signal boost makes it possible to inject a small, non-toxic amount of a hyperpolarized 13C-labeled substrate (e.g., pyruvate) and image its metabolic conversion into other products (e.g., lactate, alanine) in real-time within a living animal. nih.gov This provides an unprecedented window into dynamic metabolism in vivo and is a major avenue for future research in physiology and disease modeling.
Interactive Table 3: Overview of Advanced Imaging Techniques with 13C Labeling
| Imaging Technique | Principle | Information Gained | Example Application (Non-Human) |
| Mass Spectrometry Imaging (MSI) | Matrix-assisted laser desorption/ionization (MALDI) or other methods to generate ions from a tissue surface, which are then identified by their mass-to-charge ratio. | Spatial distribution of 13C-labeled metabolites within a tissue slice. | Mapping the incorporation of 13C from glucose into lipids in different parts of a plant seed embryo. acs.org |
| 13C-NMR Spectroscopy | Detects the 13C nucleus, which has a nuclear spin. The chemical environment affects the resonance frequency, allowing for structural identification. nih.gov | Precise positional information of 13C atoms in metabolites; quantification of flux through specific biochemical reactions. | Analyzing neuronal and astroglial metabolism in mouse models of amyotrophic lateral sclerosis (ALS). [11 from previous search] |
| Hyperpolarized 13C MRI | The nuclear spin polarization of a 13C-labeled substrate is dramatically increased prior to injection, boosting the MRI signal. | Real-time, in vivo visualization and quantification of metabolic conversion of a substrate to its products. | Imaging the conversion of [1-13C]pyruvate to [1-13C]lactate in a living animal to probe glycolysis vs. oxidative phosphorylation. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing D-Cellobiose-13<sup>13</sup>C12 in metabolic tracing studies?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>13</sup>C-NMR, to track isotopic enrichment and confirm structural integrity. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is critical for quantifying isotopic distribution and purity. Ensure calibration with unlabeled cellobiose controls to validate spectral assignments .
Q. How can researchers design controlled experiments to study D-Cellobiose-13<sup>13</sup>C12 uptake in microbial systems?
- Methodological Answer :
Define the research hypothesis (e.g., "D-Cellobiose-13<sup>13</sup>C12 is preferentially metabolized by Clostridium thermocellum under anaerobic conditions").
Use triplicate cultures with labeled and unlabeled substrates to compare metabolic flux.
Employ isotopomer analysis via <sup>13</sup>C-NMR or gas chromatography-MS (GC-MS) to trace carbon flow into metabolic byproducts (e.g., ethanol, acetate).
Normalize data to cell biomass (OD600) and account for natural isotope abundance using software like IsoCor .
Q. What are the best practices for synthesizing and purifying D-Cellobiose-13<sup>13</sup>C12 to ensure isotopic fidelity?
- Methodological Answer :
- Synthesis : Use enzymatic hydrolysis of uniformly <sup>13</sup>C-labeled cellulose (e.g., from Arabidopsis thaliana cultures grown in <sup>13</sup>CO2).
- Purification : Perform size-exclusion chromatography (SEC) followed by high-performance liquid chromatography (HPLC) with refractive index detection. Validate purity (>98%) via <sup>13</sup>C-NMR and high-resolution MS .
Advanced Research Questions
Q. How can contradictory data on D-Cellobiose-13<sup>13</sup>C12 metabolic pathways be resolved?
- Methodological Answer :
Data Reconciliation : Compare isotopic enrichment patterns across studies using platforms like MetaCyc or KEGG to identify pathway discrepancies.
Experimental Replication : Repeat key experiments under standardized conditions (e.g., pH, temperature, substrate concentration) to isolate variables.
Cross-Validation : Combine <sup>13</sup>C flux analysis with transcriptomics (RNA-seq) to correlate metabolic activity with gene expression .
Q. What advanced statistical methods are suitable for analyzing time-resolved <sup>13</sup>C-labeling data in cellobiose metabolism?
- Methodological Answer :
- Use kinetic flux profiling (KFP) to model metabolic rates.
- Apply principal component analysis (PCA) to reduce high-dimensional NMR or MS datasets.
- Employ Bayesian hierarchical models to quantify uncertainty in isotopic enrichment measurements. Tools like INCA (Isotopomer Network Compartmental Analysis) are recommended .
Q. How should researchers address challenges in reproducing D-Cellobiose-13<sup>13</sup>C12-based experiments across laboratories?
- Methodological Answer :
Protocol Standardization : Document experimental conditions (e.g., buffer composition, incubation time) in line with FAIR (Findable, Accessible, Interoperable, Reusable) principles.
Reference Materials : Use certified <sup>13</sup>C-cellobiose standards from repositories like NIST.
Interlaboratory Studies : Participate in collaborative trials to identify systematic errors (e.g., via the Metabolomics Quality Assurance and Quality Control Consortium) .
Data Interpretation & Reporting
Q. What criteria should be used to evaluate the significance of <sup>13</sup>C isotopic enrichment data in cellobiose studies?
- Methodological Answer :
-
Calculate enrichment factors (EF) using the formula:
Q. How to integrate D-Cellobiose-1313C12 data with multi-omics datasets (e.g., proteomics, metabolomics)?
- Methodological Answer :
- Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map isotopic data onto protein interaction networks.
- Apply machine learning algorithms (e.g., random forests) to identify biomarkers linked to cellobiose utilization.
- Ensure data compatibility by converting all datasets to standardized formats (e.g., mzML for MS, Bruker format for NMR) .
Ethical & Technical Considerations
Q. What are the ethical implications of withholding methodological details in studies using D-Cellobiose-1313C12?
- Methodological Answer :
Q. How to troubleshoot low signal-to-noise ratios in 13C-NMR spectra of D-Cellobiose-1313C12?
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